

Lansoprazole N-oxide: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Lansoprazole N-oxide	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Lansoprazole N-oxide**, a significant impurity and metabolite of the proton pump inhibitor, Lansoprazole. This document details its chemical identity, physicochemical properties, and provides comprehensive experimental protocols for its synthesis and analytical determination.

Chemical Identity and Nomenclature

Lansoprazole N-oxide is a pyridine N-oxide derivative of Lansoprazole. Its chemical names and identifiers are crucial for accurate documentation and research.

- IUPAC Name: 2-[[3-methyl-1-oxido-4-(2,2,2-trifluoroethoxy)pyridin-1-ium-2-yl]methylsulfinyl]-1H-benzimidazole[1]
- Chemical Names:
 - 2-(((1H-Benzo[d]imidazol-2-yl)sulfinyl)methyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine 1oxide[2]
 - 2-[[[3-methyl-1-oxido-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl]sulfinyl]-1Hbenzimidazole[3]
 - 2-[(RS)-[[3-Methyl-1-oxido-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methyl]sulfinyl]-1Hbenzimidazole[4]



- Common Synonyms:
 - Lansoprazole Impurity A[1]
 - Lansoprazole EP Impurity A
 - Lansoprazole USP Related Compound B

Physicochemical Properties

A summary of the key physicochemical data for **Lansoprazole N-oxide** is presented in the table below for easy reference and comparison.

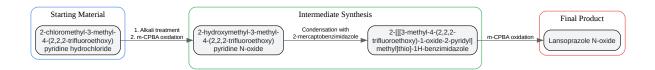
Property	Value	Reference
CAS Number	213476-12-1	
Molecular Formula	C16H14F3N3O3S	_
Molecular Weight	385.36 g/mol	-
Appearance	White to Off-White Solid	-
Melting Point	163-165 °C (decomposes)	-
Solubility	Soluble in DMSO and Methanol	-

Synthesis of Lansoprazole N-oxide

Lansoprazole N-oxide is often formed as an impurity during the synthesis of Lansoprazole. The following is a detailed experimental protocol for its synthesis, primarily for use as a reference standard.

Synthesis Pathway





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Synthesis pathway of Lansoprazole N-oxide.

Experimental Protocol

Materials:

- 2-chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride
- meta-Chloroperoxybenzoic acid (m-CPBA)
- 2-mercaptobenzimidazole
- Sodium hydroxide (NaOH)
- Chloroform (CHCl₃)
- Methanol (MeOH)
- Ethyl acetate
- Water (H₂O)
- Acetic acid

Step 1: Synthesis of 2-hydroxymethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine N-oxide

• Dissolve 2-chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride in an aqueous solution of sodium hydroxide at room temperature.



- Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
- Extract the aqueous layer with a suitable organic solvent such as dichloromethane.
- To the organic extract, add a solution of m-CPBA in the same solvent dropwise at 0-5 °C.
- Stir the reaction mixture at this temperature for 2-3 hours.
- Wash the reaction mixture with an aqueous solution of sodium bicarbonate to neutralize excess acid.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-oxide intermediate.

Step 2: Synthesis of 2-[[[3-methyl-4-(2,2,2-trifluoroethoxy)-1-oxide-2-pyridyl]methyl]thio]-1H-benzimidazole

- Dissolve the crude N-oxide intermediate from Step 1 and 2-mercaptobenzimidazole in methanol.
- Add an aqueous solution of sodium hydroxide to the mixture.
- Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.
- After completion, cool the reaction mixture to room temperature and neutralize with acetic acid.
- Filter the precipitated solid, wash with water, and dry to obtain the sulfide intermediate.

Step 3: Synthesis of Lansoprazole N-oxide

- Suspend the sulfide intermediate from Step 2 in chloroform.
- Cool the suspension to -10 to -5 °C in an ice-salt bath.
- Slowly add a solution of m-CPBA in chloroform to the cooled suspension over a period of 30 minutes.



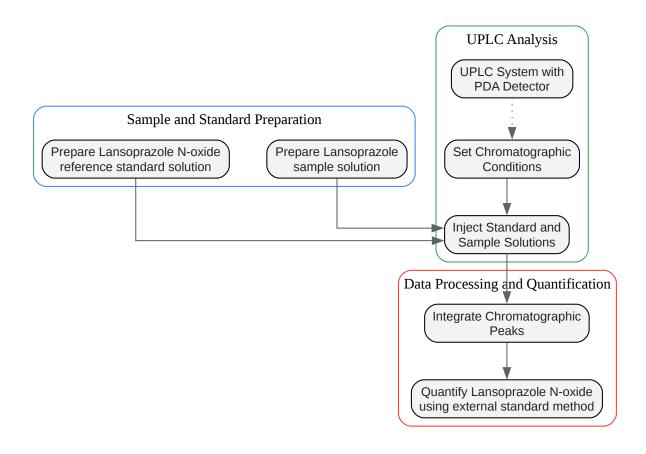
- Maintain the reaction temperature and stir for an additional 1-2 hours.
- Quench the reaction by adding an aqueous solution of sodium thiosulfate.
- Separate the organic layer, wash with aqueous sodium bicarbonate solution, and then with water.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel using a mixture of ethyl
 acetate and hexane as the eluent to afford pure Lansoprazole N-oxide.

Analytical Determination of Lansoprazole N-oxide

A validated stability-indicating Ultra-Performance Liquid Chromatography (UPLC) method is essential for the accurate quantification of **Lansoprazole N-oxide** in bulk drug substances and pharmaceutical formulations.

Experimental Workflow





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Workflow for UPLC analysis of Lansoprazole N-oxide.

UPLC Method Protocol

Instrumentation:

- UPLC system equipped with a photodiode array (PDA) detector.
- Data acquisition and processing software.

Chromatographic Conditions:

Column: Acquity UPLC BEH C18 (50 mm x 2.1 mm, 1.7 μm) or equivalent.



- Mobile Phase A: 0.01 M Phosphate buffer (pH adjusted to 7.0 with phosphoric acid).
- Mobile Phase B: Acetonitrile and Methanol (50:50, v/v).
- Gradient Program:

Time (min)	% Mobile Phase B
0.0	20
2.0	40
5.0	60
7.0	80
8.0	20

| 10.0 | 20 |

Flow Rate: 0.3 mL/min.

• Column Temperature: 30 °C.

• Detection Wavelength: 285 nm.

Injection Volume: 2 μL.

Preparation of Solutions:

- Diluent: A mixture of water and acetonitrile (50:50, v/v).
- Standard Solution (Lansoprazole N-oxide): Accurately weigh and dissolve an appropriate amount of Lansoprazole N-oxide reference standard in the diluent to obtain a final concentration of approximately 1 μg/mL.
- Sample Solution (Lansoprazole): Accurately weigh and dissolve the Lansoprazole bulk drug
 or an amount of powdered capsules equivalent to 10 mg of Lansoprazole in the diluent in a



10 mL volumetric flask. Sonicate for 10 minutes and dilute to volume with the diluent. Filter the solution through a 0.22 μ m syringe filter before injection.

Procedure:

- Equilibrate the UPLC system with the mobile phase for at least 30 minutes.
- Inject the diluent as a blank to ensure a clean baseline.
- Inject the standard solution in six replicates to check for system suitability (e.g., %RSD of peak area < 2.0%).
- Inject the sample solution.
- Identify the Lansoprazole N-oxide peak in the sample chromatogram by comparing its retention time with that of the standard.
- Calculate the amount of Lansoprazole N-oxide in the sample using the external standard method based on the peak areas.

This technical guide provides a comprehensive overview and practical protocols for researchers and professionals working with Lansoprazole and its related substances. The detailed methodologies for synthesis and analysis will aid in the accurate identification, quantification, and control of **Lansoprazole N-oxide** in drug development and quality control processes.

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- To cite this document: BenchChem. [Lansoprazole N-oxide: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b194826#lansoprazole-n-oxide-iupac-and-chemical-names]

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